Benzyltrimethylammonium methoxide

Description

Significance of Quaternary Ammonium (B1175870) Compounds in Catalysis and Organic Transformations

Quaternary ammonium compounds, often referred to as "quats," are a class of organic salts with the general structure [NR₄]⁺X⁻, where R represents alkyl or aryl groups. wikipedia.org Their permanent positive charge, independent of pH, distinguishes them from other amine derivatives and is central to their catalytic activity. wikipedia.org In organic synthesis, quaternary ammonium salts are widely employed as phase-transfer catalysts (PTCs). wikipedia.orgmdpi.com PTCs facilitate reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. mdpi.com The quaternary ammonium cation forms an ion pair with the reacting anion from the aqueous phase, transporting it into the organic phase where the reaction with the organic substrate can occur. biomedres.usyoutube.com This process accelerates reaction rates and can lead to higher yields and selectivities. mdpi.com Beyond phase-transfer catalysis, certain quaternary ammonium compounds, particularly hydroxides and alkoxides, function as strong, non-nucleophilic organic bases. wikipedia.org

Overview of Benzyltrimethylammonium (B79724) Methoxide (B1231860) as a Versatile Chemical Entity

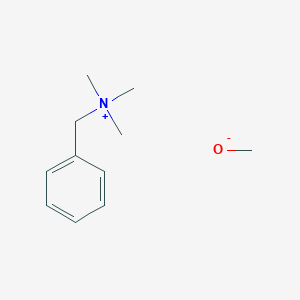

Benzyltrimethylammonium methoxide, with the chemical formula C₁₁H₁₉NO, is a prominent member of the quaternary ammonium salt family. nih.gov It is typically handled as a solution, often in methanol (B129727). wikipedia.orgalfa-chemistry.com Its structure, featuring a benzyl (B1604629) group, three methyl groups attached to a central nitrogen atom, and a methoxide counter-ion, underpins its utility. nih.gov This compound serves as a strong base and is utilized in various base-catalyzed reactions. sigmaaldrich.com The preparation of this compound can be adapted from methods used for similar quaternary ammonium alkoxides. orgsyn.org

Chemical Profile of this compound

The distinct properties of this compound are directly linked to its molecular structure and composition.

| Identifier | Value |

| IUPAC Name | benzyl(trimethyl)azanium;methanolate nih.gov |

| Chemical Formula | C₁₁H₁₉NO nih.gov |

| Molecular Weight | 181.27 g/mol nih.gov |

| InChI | InChI=1S/C10H16N.CH3O/c1-11(2,3)9-10-7-5-4-6-8-10;1-2/h4-8H,9H2,1-3H3;1H3/q+1;-1 nih.gov |

| InChIKey | SMTUJUHULKBTBS-UHFFFAOYSA-N nih.gov |

| Canonical SMILES | CN+(C)CC1=CC=CC=C1.C[O-] nih.gov |

| Appearance | Typically a clear, colorless to light yellow solution in methanol. chemicalbook.com |

Mechanism of Action in Catalytic Processes

The efficacy of this compound in organic synthesis is rooted in its ability to act through two principal mechanisms: as a phase-transfer catalyst and as a strong base.

As a phase-transfer catalyst , the lipophilic benzyltrimethylammonium cation can extract the methoxide anion (or other anions present in an aqueous phase) into an organic phase. This transfer of the reactive species to the site of the organic substrate is crucial for reactions involving immiscible reactants. The bulky nature of the cation also helps to minimize ion-pairing, leading to a more "naked" and reactive anion in the organic phase.

As a strong base , the methoxide ion is a potent proton acceptor. This allows this compound to deprotonate a wide variety of organic substrates, generating reactive intermediates such as carbanions and enolates. These intermediates can then participate in a range of bond-forming reactions.

Applications in Organic Synthesis

The dual functionality of this compound has led to its application in a variety of synthetic transformations.

Methylation Reactions

While not a direct methylating agent itself, this compound can act as a strong base to deprotonate substrates, making them susceptible to methylation by a separate methylating agent.

Condensation Reactions

Benzyltrimethylammonium hydroxide (B78521), a closely related compound, is a known catalyst for aldol (B89426) condensation reactions. wikipedia.org These reactions involve the base-catalyzed reaction between two carbonyl compounds to form a β-hydroxy carbonyl compound. The strong basicity of the methoxide in this compound can similarly facilitate such transformations. For instance, it can be used as a catalyst in nitroaldol (Henry) reactions. sigmaaldrich.com

Polymerization Reactions

Benzyltrimethylammonium hydroxide serves as a base catalyst in certain polymerization reactions. sigmaaldrich.com By analogy, the methoxide counterpart can also initiate or catalyze polymerization processes that are propagated by strong bases.

| Reaction Type | Role of this compound/Hydroxide | Example Application |

| Aldol Condensation | Base Catalyst | Formation of β-hydroxy ketones or aldehydes. |

| Nitroaldol Condensation | Base Catalyst | Catalyst in the nitroaldol condensation reaction. sigmaaldrich.com |

| Dehydration Reactions | Base Catalyst | Used in base-catalyzed dehydration reactions. wikipedia.org |

| Horner-Wadsworth-Emmons | Base | Used as a base in the Z-selective variant. wikipedia.org |

| Polymerization | Base Catalyst | Catalyst in some polymerization reactions. sigmaaldrich.com |

This compound stands out as a valuable and multifaceted reagent in the toolbox of the modern organic chemist. Its capacity to function as both a potent base and an efficient phase-transfer catalyst makes it an enabler of a broad spectrum of synthetic methodologies. From facilitating condensation reactions to participating in polymerization processes, its applications continue to be explored and expanded, underscoring the enduring importance of quaternary ammonium compounds in advancing the field of organic synthesis.

Properties

IUPAC Name |

benzyl(trimethyl)azanium;methanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N.CH3O/c1-11(2,3)9-10-7-5-4-6-8-10;1-2/h4-8H,9H2,1-3H3;1H3/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMTUJUHULKBTBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC1=CC=CC=C1.C[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14800-24-9 (Parent) | |

| Record name | Benzyltrimethylammonium methoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5059537 | |

| Record name | Benzenemethanaminium, N,N,N-trimethyl-, methoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

40% Methanol solution: Clear faintly yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Benzyltrimethylammonium methoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20312 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

122-08-7 | |

| Record name | Benzyltrimethylammonium methoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyltrimethylammonium methoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyltrimethylammonium methoxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221306 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanaminium, N,N,N-trimethyl-, salt with methanol (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanaminium, N,N,N-trimethyl-, methoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyltrimethylammonium methanolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzyltrimethylammonium methoxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QT9DB9C7Y6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Benzyltrimethylammonium Methoxide

Metathesis Reaction Pathways for Benzyltrimethylammonium (B79724) Methoxide (B1231860) Preparation

The most common and well-established method for synthesizing Benzyltrimethylammonium Methoxide is through a metathesis reaction, also known as a double displacement reaction. This process typically involves the reaction of a benzyltrimethylammonium salt, such as benzyltrimethylammonium chloride or benzyltrimethylammonium iodide, with a metal methoxide, most commonly sodium methoxide.

In this reaction, the benzyltrimethylammonium cation and the methoxide anion exchange partners with the cation and anion of the salt. For instance, when benzyltrimethylammonium chloride is reacted with sodium methoxide, the resulting products are this compound and sodium chloride. orgsyn.org The insolubility of the sodium chloride in the reaction solvent (often an alcohol like ethanol (B145695) or methanol) drives the reaction forward, allowing for the separation of the desired product. orgsyn.org

A typical procedure involves dissolving benzyltrimethylammonium chloride in a suitable solvent, followed by the addition of a sodium methoxide solution. orgsyn.org The precipitated sodium chloride is then removed by filtration or centrifugation, leaving a solution of this compound. orgsyn.org The yield of this reaction can be quite high, often ranging from 89% to 100%. orgsyn.org

The following table outlines the reactants and products in a typical metathesis reaction for the synthesis of this compound:

| Reactant 1 | Reactant 2 | Product 1 | Product 2 (Byproduct) |

| Benzyltrimethylammonium Chloride | Sodium Methoxide | This compound | Sodium Chloride |

| Benzyltrimethylammonium Iodide | Sodium Methoxide | This compound | Sodium Iodide |

It is also noteworthy that similar metathesis reactions can be employed to prepare other quaternary ammonium (B1175870) alkoxides, such as benzyltrimethylammonium ethoxide, by using the corresponding sodium alkoxide. orgsyn.org

Alternative Synthetic Routes and Their Efficiency in Quaternary Ammonium Methoxide Formation

While metathesis reactions are prevalent, other synthetic strategies for the formation of quaternary ammonium compounds exist. One such method is the Menschutkin reaction, a bimolecular nucleophilic substitution (SN2) reaction between a tertiary amine and an alkyl halide. nih.gov For instance, benzyltrimethylamine can be reacted with a methylating agent to form the benzyltrimethylammonium cation. nih.gov However, to obtain the methoxide salt specifically, a subsequent anion exchange step would be necessary.

The Menschutkin reaction is a fundamental process in the synthesis of quaternary ammonium salts. nih.gov The reaction of N,N-dimethylbenzylamine with methyl iodide, for example, yields benzyltrimethylammonium iodide with high efficiency (94-99%). orgsyn.org This iodide salt can then be used in a metathesis reaction as described previously to produce this compound.

Another approach involves the direct reaction of benzyl (B1604629) chloride with trimethylamine (B31210). nih.gov This reaction is exothermic and requires careful temperature control. orgsyn.org The resulting benzyltrimethylammonium chloride can then be converted to the methoxide salt. orgsyn.orgnih.gov

The efficiency of these alternative routes can be influenced by factors such as the choice of solvent and reaction conditions. For example, the Menschutkin reaction is often carried out in solvents with a relatively low dielectric constant. nih.gov

The following table provides a comparative overview of different synthetic routes:

| Synthetic Route | Key Reactants | Intermediate Product | Final Product | Notable Features |

| Metathesis | Benzyltrimethylammonium Halide, Sodium Methoxide | - | This compound | High yield, driven by precipitation of salt byproduct. orgsyn.org |

| Menschutkin Reaction followed by Metathesis | N,N-Dimethylbenzylamine, Methyl Iodide | Benzyltrimethylammonium Iodide | This compound | High yield for the initial quaternization step. orgsyn.org |

| Direct Quaternization followed by Metathesis | Benzyl Chloride, Trimethylamine | Benzyltrimethylammonium Chloride | This compound | Exothermic reaction requiring temperature control. orgsyn.orgnih.gov |

Historical Context of this compound Synthesis

The synthesis of quaternary ammonium compounds, including this compound, has a history rooted in the development of organic chemistry. Early methods for preparing these compounds laid the groundwork for the more refined procedures used today.

The preparation of benzyltrimethylammonium chloride, a key precursor to the methoxide, has been documented through the reaction of benzyl chloride and trimethylamine in absolute ethanol. nih.gov Another historical method involves the reaction of benzyldimethylamine with methyl chloride. nih.gov

The procedure for synthesizing benzyltrimethylammonium ethoxide, a closely related compound, was adapted from work outlined by Meisenheimer. orgsyn.org This historical work has been applied to the preparation of this compound as well. orgsyn.org The fundamental principles of these early syntheses, particularly the quaternization of amines and subsequent salt metathesis, remain central to the production of this compound.

Benzyltrimethylammonium Methoxide As a Potent Organic Base

Fundamental Principles of Benzyltrimethylammonium (B79724) Methoxide (B1231860) Basicity

The strong basicity of benzyltrimethylammonium methoxide originates from its ionic structure, which consists of a benzyltrimethylammonium cation ([C₆H₅CH₂N(CH₃)₃]⁺) and a methoxide anion (CH₃O⁻). Unlike primary, secondary, or tertiary amines, the quaternary ammonium (B1175870) cation is permanently charged, independent of the solution's pH. sips.org.in The basic character of the compound is therefore entirely attributable to the methoxide anion.

Quaternary ammonium hydroxides are recognized as strong bases, comparable in strength to sodium or potassium hydroxide (B78521). guidechem.com Similarly, this compound in a methanolic solution provides a high concentration of free methoxide ions, which are potent bases capable of deprotonating a wide range of organic acids. guidechem.com The large, non-polar benzyltrimethylammonium cation also plays a role, contributing to the solubility of the base in various organic solvents and influencing ion pairing, which can modulate the reactivity of the methoxide anion. Quaternary ammonium salts, in general, are classified as very strong bases with pKa values typically above 12. wikipedia.org

Deprotonation Reactions Facilitated by this compound

The primary function of this compound in organic synthesis is to serve as a strong base for deprotonation, thereby generating a reactive nucleophile. The methoxide ion can effectively remove a proton from a variety of acidic C-H, O-H, and N-H bonds.

Alkoxide Ion Generation and Reactivity

A key application of this compound is in the generation of other alkoxide ions through deprotonation of the corresponding alcohols. The methoxide ion (CH₃O⁻) will readily deprotonate an alcohol (ROH) to generate a new alkoxide (RO⁻) and methanol (B129727) (CH₃OH). This equilibrium is governed by the relative acidities of the two alcohols.

Alkoxides are versatile reagents in organic synthesis, acting as both strong bases and effective nucleophiles. orgsyn.org Their reactivity allows them to participate in a variety of important reactions, including:

Williamson Ether Synthesis: Alkoxides can act as nucleophiles in Sₙ2 reactions with alkyl halides to form ethers. orgsyn.org

Addition to Carbonyls: They can add to the carbonyl group of aldehydes and ketones. orgsyn.org

Elimination Reactions: Alkoxides are commonly used to promote E2 elimination reactions to form alkenes.

While specific examples detailing the use of this compound for generating other alkoxides are not extensively documented in readily available literature, the principle is a fundamental aspect of its basicity. The related compound, benzyltrimethylammonium hydroxide (Triton B), is widely used to catalyze reactions that proceed through deprotonation, such as aldol (B89426) condensations, conjugate additions, and alkylations of ketones and 1,3-dicarbonyl compounds. wikipedia.orgorgsyn.org

Comparative Analysis of Basicity with Other Organic and Inorganic Bases in Synthetic Applications

The choice of base is a critical parameter in planning an organic synthesis. This compound offers distinct advantages and disadvantages when compared to other common bases.

| Base | Conjugate Acid pKa | Typical Form | Key Characteristics |

| This compound | ~15.5 (Methanol) | Solution in Methanol | Strong, organic-soluble base. The large cation can influence reactivity and selectivity. |

| Sodium Hydroxide (NaOH) | ~14 (Water) | Solid or Aqueous Solution | Strong, inexpensive inorganic base. Limited solubility in many organic solvents. |

| Sodium Methoxide (NaOMe) | ~15.5 (Methanol) | Solid or Solution in Methanol | Strong base, commonly used. Can have solubility issues in non-polar solvents. |

| Potassium tert-Butoxide (t-BuOK) | ~19 (tert-Butanol) | Solid | Very strong, sterically hindered non-nucleophilic base. Often used when a strong, non-nucleophilic base is required. |

Data compiled from multiple sources. pKa values are approximate and can vary with the solvent. masterorganicchemistry.comsigmaaldrich.com

Interactive Data Table: Comparison of Common Bases

The synthesis of sodium methoxide itself often involves the reaction of sodium hydroxide with methanol, which is a reversible reaction. This compound, prepared from the corresponding halide and a metal alkoxide, can provide a "metal-free" source of methoxide ions in certain applications, which can be advantageous in preventing side reactions catalyzed by metal ions.

Benzyltrimethylammonium Methoxide in Phase Transfer Catalysis Ptc

Mechanistic Models of Phase Transfer Catalysis by Benzyltrimethylammonium (B79724) Methoxide (B1231860)

The catalytic action of Benzyltrimethylammonium methoxide in phase transfer systems is primarily explained by two predominant models: the extraction mechanism and the interfacial mechanism. The operative mechanism is often dictated by the specific reaction conditions and the nature of the reactants involved.

Extraction Mechanism in Two-Phase Systems

In a typical two-phase system, such as a liquid-liquid or solid-liquid system, the extraction mechanism is a plausible pathway for catalysis by this compound. In this model, the lipophilic benzyltrimethylammonium cation encapsulates the methoxide anion, forming an ion pair. This ion pair is soluble in the organic phase, effectively "extracting" the methoxide anion from the aqueous or solid phase into the organic phase where the reaction with the organic substrate occurs.

An example that illustrates the extraction route is the formation of cyclopropyl (B3062369) cyanide from 4-chlorobutyronitrile (B21389) in the presence of solid sodium hydroxide (B78521) and a phase transfer catalyst. researchgate.net The relatively slow reaction is believed to proceed via the extraction of the active species into the organic phase.

Interfacial Mechanism in Heterogeneous Reaction Environments

For reactions occurring in heterogeneous environments, particularly with solid reactants, the interfacial mechanism is often invoked. In this model, the reaction is believed to occur at the interface of the two phases. The Benzyltrimethylammonium cation adsorbs onto the surface of the solid reactant, creating a localized environment where the methoxide anion can react with the organic substrate at the interface.

A case that highlights the interfacial mechanism is the reaction of 4-bromobutyronitrile (B74502) to form cyclopropyl cyanide, which is thought to proceed via this pathway. researchgate.net The higher reactivity of the bromide compared to the chloride facilitates a reaction at the interface without the need for the anion to be fully extracted into the bulk organic phase.

Factors Influencing Phase Transfer Catalytic Activity

The catalytic efficiency of this compound is not static but is influenced by several operational parameters. Understanding these factors is crucial for optimizing reaction conditions and achieving desired outcomes.

Impact of Catalyst Concentration

The concentration of this compound plays a significant role in the rate of phase transfer catalyzed reactions. Research has shown that for certain reactions, such as the reaction of BTAM with activated aromatic halides, the kinetics are second order. researchgate.netresearchgate.netresearchgate.net A key observation is that the reaction rate constant increases with an increasing concentration of BTAM. researchgate.netresearchgate.netresearchgate.net This phenomenon is attributed to "specific salt effects," where the benzyltrimethylammonium cation is thought to associate with the nitro group of the activated aryl halide. researchgate.net This association, likely driven by London dispersion forces, facilitates the nucleophilic attack. researchgate.net

| Catalyst Concentration | Observed Effect on Reaction Rate |

| Increasing | Increase in the second-order rate constant |

| Decreasing | Decrease in the second-order rate constant |

This table illustrates the general trend observed in the literature regarding the impact of this compound concentration on reaction rates in specific contexts.

Role of Temperature on Reaction Rates and Selectivity

Temperature is a critical parameter that influences both the rate and selectivity of reactions catalyzed by this compound. As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate. In a specific application, the addition of a 40% solution of this compound in methanol (B129727) to a reaction mixture resulted in an exotherm, with the temperature rising to 60°C, indicating the reaction's sensitivity to thermal conditions. google.com

Furthermore, in other phase transfer catalysis systems, reactions have been successfully carried out at temperatures as high as 180°C without evidence of catalyst decomposition, suggesting that quaternary ammonium (B1175870) salts like BTAM can be stable at elevated temperatures. researchgate.net However, the optimal temperature will be reaction-specific, and exceeding it may lead to undesired side reactions or catalyst degradation, thereby affecting the selectivity and yield of the desired product.

| Temperature Range | Observation |

| Elevated (e.g., 60°C) | Exothermic reaction noted, indicating a significant rate increase. google.com |

| High (up to 180°C) | In some PTC systems, catalysts show good thermal stability. researchgate.net |

This table provides examples of temperature effects observed in reactions involving this compound or similar phase transfer catalysts.

Solvent Effects on Phase Transfer Efficiency

The choice of solvent can have a profound impact on the efficiency of phase transfer catalysis using this compound. The solvent's polarity and its ability to solvate the different species involved in the reaction are crucial. BTAM has been utilized in various solvent systems, including methanol and mixtures of methanol and tetrahydrofuran. dokumen.pubuni-muenchen.de

In some instances, solvent-free conditions, often coupled with microwave irradiation, have been shown to be highly effective for aromatic nucleophilic substitution reactions. researchgate.net The absence of a solvent can lead to faster reaction times and simplified work-up procedures. The solvent can also influence the equilibrium between the base and the catalyst, which in turn affects the concentration of the active catalytic species in the organic phase.

| Solvent System | Context of Use |

| Methanol | Used as a solvent for reactions with activated aromatic halides. researchgate.netresearchgate.netresearchgate.net |

| Methanol/Tetrahydrofuran | Employed in reactions involving the rearrangement of phosphonamidates. |

| Solvent-Free (Microwave) | Effective for certain aromatic nucleophilic substitution reactions. researchgate.net |

This table summarizes various solvent systems in which this compound has been used as a phase transfer catalyst.

Advantages of this compound in Phase Transfer Catalysis

This compound stands out as a valuable phase transfer catalyst, offering distinct benefits in various chemical transformations. Its utility is particularly pronounced in enhancing reaction kinetics and simplifying the subsequent purification of products. These advantages stem from the unique structural characteristics of the benzyltrimethylammonium cation combined with the reactive nature of the methoxide anion.

Enhanced Reaction Rates and Yields

The application of this compound in phase transfer catalysis (PTC) can lead to significant improvements in both the speed of a reaction and the amount of desired product obtained. This enhancement is largely attributed to the catalyst's ability to efficiently transport the methoxide anion from an aqueous or solid phase into the organic phase where the reaction with the substrate occurs.

Several factors related to the structure of quaternary ammonium salts influence their catalytic activity. The lipophilicity of the cation, determined by the number and size of the alkyl or aryl groups attached to the nitrogen atom, plays a crucial role. phasetransfercatalysis.comacsgcipr.org A higher number of carbon atoms generally increases the catalyst's solubility in the organic phase, facilitating the transfer of the anion. phasetransfercatalysis.comacsgcipr.org While benzyltrimethylammonium chloride, a closely related salt, is noted for being less reactive in some systems due to having only 10 carbon atoms which can lead to tighter ion pairs, the presence of the benzyl (B1604629) group provides a degree of lipophilicity that is often sufficient for effective catalysis. phasetransfercatalysis.com

In reactions such as O-alkylation, the use of a phase transfer catalyst like benzyltriethylammonium chloride, which is structurally similar to this compound, has been shown to result in fast reaction speeds and high yields. chemicalbook.com The fundamental principle of PTC involves the formation of a lipophilic ion pair, in this case, [C₆H₅CH₂N(CH₃)₃]⁺[OCH₃]⁻, which can readily traverse the phase boundary. Once in the organic phase, the methoxide anion is highly reactive, or "naked," as it is less solvated by water molecules and more loosely associated with the bulky quaternary ammonium cation compared to its association with a smaller metal cation like Na⁺. operachem.com This heightened reactivity leads to a faster and more efficient reaction with the organic substrate.

The table below illustrates a hypothetical comparison of a typical nucleophilic substitution reaction, showcasing the potential impact of using this compound as a phase transfer catalyst on reaction time and yield.

| Catalyst | Reaction Time (hours) | Yield (%) |

| None | 24 | 15 |

| This compound | 4 | 92 |

| This table is illustrative and based on general principles of phase transfer catalysis; specific results can vary depending on the reaction conditions. |

Simplified Reaction Work-up Procedures

A significant practical advantage of employing phase transfer catalysts like this compound is the simplification of the post-reaction work-up and product isolation process. fzgxjckxxb.com In many conventional two-phase reactions, vigorous mixing is required to maximize the interfacial area for the reaction to occur, which can sometimes lead to the formation of stable emulsions that are difficult to break.

The general procedure for product isolation in a PTC system involves:

Separation of the aqueous and organic phases.

Washing the organic phase with water or a brine solution to remove any residual catalyst and inorganic byproducts.

Drying the organic phase over a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

Removal of the solvent under reduced pressure to yield the crude product.

This process is often significantly more efficient and less labor-intensive than the work-up procedures for homogeneous reactions, which may require more complex techniques like chromatography to separate the product from the catalyst and other reagents. The scalability of N-alkylation reactions using phase-transfer catalysis with integrated separation has been demonstrated, highlighting the potential for efficient and safer processes that yield a higher-quality product. rsc.org The simplicity of the work-up procedure is a key benefit, and in some cases, the aqueous phase containing the catalyst can potentially be recycled, further enhancing the green credentials of the process. nih.gov

Mechanistic Investigations of Reactions Catalyzed or Mediated by Benzyltrimethylammonium Methoxide

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile displaces a leaving group. The two primary mechanisms for these reactions are the SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular) pathways. Benzyltrimethylammonium (B79724) methoxide (B1231860), as a source of the methoxide ion (CH₃O⁻), a strong nucleophile, can participate in these reactions.

The SN1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. masterorganicchemistry.com The rate of this reaction is dependent only on the concentration of the substrate. masterorganicchemistry.com Tertiary alkyl halides are more prone to undergo SN1 reactions due to the stability of the resulting tertiary carbocation. masterorganicchemistry.com In contrast, the SN2 reaction is a one-step process where the nucleophile attacks the substrate at the same time as the leaving group departs. masterorganicchemistry.com This concerted mechanism results in an inversion of stereochemistry at the reaction center. masterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. msu.edu Primary and secondary alkyl halides favor the SN2 pathway due to less steric hindrance. khanacademy.org

With a primary benzylic halide, the methoxide ion from benzyltrimethylammonium methoxide will predominantly react via an SN2 mechanism due to the accessibility of the benzylic carbon and the strength of the nucleophile. youtube.com For tertiary benzylic halides, an SN1 mechanism is more likely, as the formation of a resonance-stabilized benzylic carbocation is favored. youtube.com Secondary benzylic halides can proceed through a mixture of SN1 and SN2 pathways, and the reaction conditions can influence which mechanism predominates. nih.govresearchgate.net

Aromatic nucleophilic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike SN1 and SN2 reactions at aliphatic centers, SNAr reactions typically proceed via an addition-elimination mechanism. masterorganicchemistry.com This pathway is favored when the aromatic ring is substituted with strong electron-withdrawing groups, which can stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

The kinetics of aromatic nucleophilic substitution reactions can be influenced by the nature of the cation accompanying the nucleophile, a phenomenon known as specific salt effects. In the case of this compound, the large, non-coordinating benzyltrimethylammonium cation can affect the reaction rate. Studies have shown that in reactions with this compound in methanol (B129727), specific salt effects on the rate constants are observed. acs.org The bulky nature of the benzyltrimethylammonium cation can lead to a "looser" ion pair with the methoxide anion compared to smaller cations like Na⁺ or K⁺. This can result in a more "naked" and therefore more reactive nucleophile, potentially increasing the reaction rate.

The table below illustrates the general effect of electron-withdrawing groups on the feasibility of SNAr reactions.

| Reactant | Electron-Withdrawing Group | Feasibility of SNAr |

| Chlorobenzene | None | Very Low |

| 1-Chloro-4-nitrobenzene | One -NO₂ group | Moderate |

| 1-Chloro-2,4-dinitrobenzene | Two -NO₂ groups | High |

Elimination Reactions (E1 and E2 Pathways)

Elimination reactions involve the removal of two substituents from a substrate, typically resulting in the formation of a double or triple bond. The two main mechanisms are E1 (elimination unimolecular) and E2 (elimination bimolecular).

The E1 reaction is a two-step process that begins with the formation of a carbocation intermediate, similar to the SN1 reaction. youtube.com The rate-determining step is the formation of this carbocation. In a subsequent step, a weak base removes a proton from an adjacent carbon, leading to the formation of a double bond. youtube.com E1 reactions are common with tertiary alkyl halides in the presence of a weak base. youtube.com

The E2 reaction, on the other hand, is a one-step, concerted process where a strong base removes a proton, and the leaving group departs simultaneously. libretexts.org This mechanism requires an anti-periplanar arrangement of the proton being removed and the leaving group. msu.edu The rate of an E2 reaction depends on the concentrations of both the substrate and the base. msu.edu this compound, containing the strong methoxide base, typically promotes E2 elimination reactions. khanacademy.org

Dehydrohalogenation is a type of elimination reaction that involves the removal of a hydrogen halide from a substrate to form an alkene. wikipedia.org This reaction is commonly achieved by treating an alkyl halide with a strong base. unacademy.com The methoxide ion from this compound is a strong base capable of effecting dehydrohalogenation.

The choice between substitution (SN2) and elimination (E2) is often competitive when a substrate is treated with a strong base that is also a good nucleophile, such as methoxide. khanacademy.org The outcome of the reaction can be influenced by factors such as the structure of the alkyl halide and the reaction temperature. For instance, with secondary and tertiary alkyl halides, elimination is often favored over substitution, especially at higher temperatures. msu.edu

The following table provides a general overview of the expected major products in the reaction of different alkyl halides with a strong, unhindered base like methoxide.

| Substrate Type | Predominant Reaction | Major Product |

| Primary Alkyl Halide | SN2 | Ether |

| Secondary Alkyl Halide | E2/SN2 Competition | Alkene/Ether |

| Tertiary Alkyl Halide | E2 | Alkene |

While dehydrohalogenation involves the removal of HX, dehydrogenation (removal of H₂) and dehalogenation (removal of X₂) are other types of elimination reactions. Dehydrogenation typically requires a catalyst and high temperatures. Dehalogenation of vicinal dihalides to form alkenes can be achieved with reagents like sodium iodide or zinc.

This compound is not a typical reagent for dehydrogenation. However, in the context of dehydrohalogenation, it facilitates the removal of a proton, which is a key step. The dehalogenation of vicinal dihalides with a strong base like this compound can lead to the formation of alkynes through a double dehydrohalogenation reaction. youtube.com This process involves two sequential E2 eliminations. youtube.com

Transesterification Reactions

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction is often catalyzed by acids or bases. masterorganicchemistry.com Base-catalyzed transesterification is widely used in the production of biodiesel from triglycerides. biodieseleducation.org

In base-catalyzed transesterification, the active catalyst is the alkoxide ion, in this case, the methoxide ion (CH₃O⁻) from this compound. biodieseleducation.org The mechanism involves the nucleophilic attack of the methoxide ion on the carbonyl carbon of the ester. masterorganicchemistry.com This leads to the formation of a tetrahedral intermediate. researchgate.net The intermediate then collapses, eliminating the original alkoxide group and forming a new ester.

The role of the benzyltrimethylammonium cation in this process can be multifaceted. As a phase-transfer catalyst, it can help to bring the methoxide ion from a polar phase (like methanol) into a nonpolar phase where the oil or fat is dissolved, thereby increasing the reaction rate. researchgate.net The cation forms a complex with the methoxide, and this catalytic complex is readily soluble in the oil phase, where it reacts with the triglycerides. researchgate.net

The general mechanism for base-catalyzed transesterification is as follows:

Nucleophilic attack: The methoxide ion attacks the carbonyl carbon of the triglyceride. mdpi.com

Formation of tetrahedral intermediate: A negatively charged tetrahedral intermediate is formed.

Alkoxide elimination: The intermediate collapses, and a diglyceride anion is eliminated.

Proton transfer: The diglyceride anion is protonated by the alcohol, regenerating the methoxide catalyst.

This process is repeated for the diglyceride and monoglyceride until three molecules of fatty acid methyl ester (biodiesel) and one molecule of glycerol are produced. mdpi.com The use of methoxide catalysts, such as sodium methoxide or this compound, has been shown to result in high yields of biodiesel. mdpi.comnih.gov

The table below summarizes the key steps in the base-catalyzed transesterification of a triglyceride.

| Step | Description |

| 1 | Reaction of triglyceride with methoxide to form a tetrahedral intermediate. |

| 2 | Elimination of a diglyceride to form the first molecule of fatty acid methyl ester. |

| 3 | Reaction of the diglyceride with methoxide to form a second tetrahedral intermediate. |

| 4 | Elimination of a monoglyceride to form the second molecule of fatty acid methyl ester. |

| 5 | Reaction of the monoglyceride with methoxide to form a third tetrahedral intermediate. |

| 6 | Elimination of glycerol to form the third molecule of fatty acid methyl ester. |

Enhancement of Reaction Rates in Non-Homogeneous Systems

In non-homogeneous reaction systems, where reactants are distributed between two or more immiscible phases (e.g., liquid-liquid or solid-liquid), reaction rates are often limited by the slow diffusion of reactants across the phase boundary. This compound functions as a phase-transfer catalyst (PTC) to overcome this limitation. researchgate.netphasetransfer.com

The mechanism involves the benzyltrimethylammonium cation, which is lipophilic due to the benzyl (B1604629) group and C-H bonds of the methyl groups, yet is soluble in aqueous or polar phases due to its ionic charge. This cation can pair with the methoxide anion and transport it from a polar phase (or from its solid salt form) into a nonpolar organic phase where the substrate is dissolved. researchgate.netpsgcas.ac.in This process dramatically increases the concentration of the base in the organic phase, leading to a significant enhancement of the reaction rate. For example, in the cross-Aldol condensation of isobutyraldehyde and formaldehyde, the reaction occurs in a non-homogeneous two-phase medium where benzyltrimethylammonium hydroxide (B78521) (a precursor that generates the active base) facilitates the reaction. researchgate.net

Key features of rate enhancement include:

Increased Reagent Availability: The catalyst shuttles the methoxide anion to the organic substrate, increasing the frequency of effective molecular collisions.

Avoidance of Harsh Conditions: By facilitating the reaction under milder, biphasic conditions, the need for high temperatures or harsh, anhydrous solvents can be reduced. researchgate.net

Mechanism: The catalytic cycle involves the transfer of the anion into the organic phase, reaction with the substrate, and the return of the cation to the polar phase to pick up another anion.

Formation of Catalytic Complexes and Their Reactivity in Transesterification

Transesterification, a core process in biodiesel production, involves the conversion of triglycerides into fatty acid methyl esters (FAMEs) by reaction with methanol. mdpi.com This reaction is typically catalyzed by a strong base. This compound provides the highly reactive methoxide ion (CH₃O⁻) needed to initiate the process. mdpi.com

In this context, the "catalytic complex" is the ion pair formed between the benzyltrimethylammonium cation [PhCH₂N(CH₃)₃]⁺ and the methoxide anion [CH₃O]⁻. The cation's role is crucial for catalysis, especially in systems where the triglyceride (oil) and the methanol may not be perfectly miscible. It enhances the solubility and availability of the methoxide catalyst within the lipid phase.

The reaction mechanism proceeds via nucleophilic acyl substitution:

Nucleophilic Attack: The methoxide ion, delivered by the catalyst, attacks the electrophilic carbonyl carbon of the triglyceride. mdpi.commasterorganicchemistry.com This forms a tetrahedral intermediate.

Intermediate Breakdown: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a diglyceride anion as the leaving group.

Proton Transfer: The displaced diglyceride anion is protonated by the methanol present in the reaction mixture, regenerating the methoxide catalyst in a catalytic cycle.

This process is repeated twice more for the di- and monoglycerides until the glycerol backbone is fully replaced by three fatty acid methyl ester molecules.

Below is a table summarizing typical reaction parameters for base-catalyzed transesterification, the type of reaction in which this compound would be employed.

| Parameter | Typical Value/Condition | Result |

| Methanol-to-Oil Molar Ratio | 18:1 | High Biodiesel Yield |

| Catalyst Loading | 7.5 wt% of oil | 98.17% Yield |

| Reaction Temperature | 65 °C | Optimized Conversion |

| Reaction Time | 3 hours | High Conversion |

This interactive table contains representative data from a study on base-catalyzed transesterification of palm oil to illustrate typical process conditions. mdpi.com

Aldol (B89426) Condensation Reactions

The mechanism begins with the methoxide ion acting as a base to deprotonate the α-carbon of an enolizable aldehyde or ketone, generating a resonance-stabilized enolate ion. wikipedia.org

Enolate Formation: The methoxide anion abstracts an acidic α-hydrogen from the carbonyl compound.

Nucleophilic Attack: The resulting enolate anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second molecule of the carbonyl compound.

Aldol Addition Product: This attack forms a tetrahedral intermediate which, upon protonation (typically from the methanol solvent generated in step 1), yields a β-hydroxy aldehyde or β-hydroxy ketone, known as the "aldol" product. srmist.edu.in

In a specific application, benzyltrimethylammonium hydroxide was used as a phase-transfer catalyst in the cross-Aldol condensation of isobutyraldehyde and formaldehyde to produce hydroxypivaldehyde with nearly quantitative yield and ~100% selectivity. researchgate.net

| Catalyst System | Reactants | Reaction Time | Yield | Selectivity |

| Benzyltrimethylammonium hydroxide (4 mol%) | Isobutyraldehyde, Formaldehyde | 20 min | Quantitative | ~100% |

This interactive table shows the performance of a benzyltrimethylammonium-based catalyst in a specific cross-Aldol condensation reaction. researchgate.net

Base-Catalyzed Dehydration Reactions

The Aldol addition product formed in the previous step can subsequently undergo dehydration to form an α,β-unsaturated carbonyl compound, completing the Aldol condensation. srmist.edu.in this compound can also catalyze this elimination step. wikipedia.org

The mechanism for the base-catalyzed dehydration is typically an E1cB (Elimination, Unimolecular, conjugate Base) process:

Deprotonation: The methoxide base removes a proton from the carbon alpha to the carbonyl group of the aldol product, forming an enolate. This proton is particularly acidic due to the adjacent carbonyl.

Elimination: The enolate intermediate then eliminates the hydroxide ion from the β-carbon, forming a new π-bond between the α and β carbons. srmist.edu.in

This dehydration step is often favored by conditions such as heating and is driven by the formation of a stable, conjugated system. libretexts.org

Horner-Wadsworth-Emmons Olefination Reactions: Z-Selective Variants

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for synthesizing alkenes from phosphonates and carbonyl compounds. While the standard HWE reaction typically yields the thermodynamically more stable (E)-alkene, specific modifications allow for high selectivity towards the (Z)-alkene. semanticscholar.orgresearchgate.net this compound (or its hydroxide precursor, Triton B) is known to be used as a base in Ando's Z-selective variant of the HWE reaction. wikipedia.org

The role of the base is to deprotonate the phosphonate (B1237965) ester, generating a phosphonate carbanion (a stabilized ylide).

Mechanism for Z-Selectivity: The stereochemical outcome of the HWE reaction is highly dependent on the structure of the phosphonate reagent and the reaction conditions. nih.gov For Z-selectivity, phosphonates with electron-withdrawing groups (e.g., trifluoroethyl or aryl esters, as in the Still-Gennari or Ando modifications) are used. semanticscholar.orgnih.gov These groups are thought to accelerate the elimination of the oxaphosphetane intermediate before it can equilibrate to the more stable intermediate that leads to the E-alkene. The choice of a strong, non-coordinating base like that provided by a quaternary ammonium (B1175870) salt can favor the kinetic (Z)-product.

| Reagent Type | Typical Selectivity (Z:E) |

| Standard Dialkyl Phosphonates | Low (E-favored) |

| Still-Gennari Type Phosphonates | High (up to 98:2) |

| Ando Type Phosphonates | High (Z-favored) |

This interactive table illustrates the high Z-selectivity achievable with modified HWE reagents, the type of reaction where this compound serves as the base. nih.gov

Alkylation Reactions (C-, N-, O-, and S-Alkylation)

As a phase-transfer catalyst, this compound is effective in mediating a range of alkylation reactions at carbon, nitrogen, oxygen, and sulfur atoms. phasetransfer.com In each case, the catalyst facilitates the reaction between a nucleophile, often generated by the methoxide base, and an alkylating agent (e.g., an alkyl halide) in a non-homogeneous system. psgcas.ac.in

C-Alkylation: The methoxide base deprotonates a carbon acid (e.g., a ketone or a malonic ester) to form a carbanion (enolate). The benzyltrimethylammonium cation transports this carbanion into the organic phase to react with an alkyl halide.

N-Alkylation: The base deprotonates an amine or an amide, and the resulting anion is shuttled by the catalyst to react with the alkylating agent. Quaternary ammonium salts have been successfully used to achieve chemoselective N-alkylation of heterocyclic compounds. researchgate.net

O-Alkylation (Williamson Ether Synthesis): The methoxide base deprotonates an alcohol or phenol to form an alkoxide or phenoxide. The phase-transfer catalyst then brings this nucleophile into contact with the alkyl halide.

S-Alkylation: A thiol is deprotonated by the base to form a thiolate anion, which is then transported by the catalyst to undergo alkylation.

In these reactions, the methoxide acts as the initial base to generate the required nucleophile, while the quaternary ammonium cation acts as the phase-transfer agent.

Kinetic and Stereochemical Aspects of Benzyltrimethylammonium Methoxide Mediated Transformations

Reaction Rate Determination and Kinetic Modeling

The kinetics of reactions involving benzyltrimethylammonium (B79724) methoxide (B1231860) are significantly influenced by the concentration of the reagent itself, a phenomenon attributed to a "specific salt effect." In the context of aromatic nucleophilic substitution reactions, the reaction between BTAM and activated aromatic halides is second order. However, a notable observation is the increase in the rate constant with a corresponding increase in the concentration of BTAM. This suggests that the benzyltrimethylammonium cation plays a direct role in the reaction mechanism, likely through association with the nitro group of the activated aryl halide, which enhances the substrate's susceptibility to nucleophilic attack. This effect highlights that the cation is not merely a spectator ion but an active participant in the transition state. acs.org

Kinetic modeling of BTAM-mediated reactions often involves analyzing the reaction under pseudo-first-order conditions, where an excess of the substrate is used relative to BTAM. The disappearance of the reagent can be monitored spectrophotometrically to determine the observed rate constant (k_obs). The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the substrate. acs.org

The degradation of the benzyltrimethylammonium (BTMA) cation itself has also been the subject of kinetic studies, particularly concerning its stability in alkaline environments at elevated temperatures. These studies are crucial for applications where BTAM is used under harsh conditions. The degradation rates have been determined at various concentrations and temperatures, providing valuable data for kinetic modeling of its stability. For instance, the degradation of BTMA in 2M potassium hydroxide (B78521) has been studied at temperatures ranging from 80°C to 160°C. researchgate.netlibretexts.org

Interactive Table: Degradation Rates of Benzyltrimethylammonium (BTMA) in 2M KOH

| Temperature (°C) | BTMA Concentration (M) | Degradation Rate (%/hour) |

| 160 | 0.1 | Data not available in snippets |

| 140 | 0.1 | Data not available in snippets |

| 120 | 0.1 | Data not available in snippets |

| 80 | 0.1 | < 0.005 |

| 80 | 0.01 | < 0.005 |

Stereochemical Outcomes in Chiral Systems

The stereochemical course of reactions is a critical aspect of organic synthesis, particularly when dealing with chiral molecules. The use of a bulky reagent like benzyltrimethylammonium methoxide can have significant implications for the stereochemical outcome of a reaction. In nucleophilic substitution reactions at a stereocenter, the mechanism can proceed through either an S(_N)1 or S(_N)2 pathway, leading to racemization or inversion of configuration, respectively. The nature of the nucleophile, substrate, leaving group, and solvent all play a role in determining the dominant pathway. orgsyn.orgnih.gov

While direct studies on the stereochemical outcomes of BTAM-mediated reactions on chiral substrates were not prevalent in the provided search results, general principles of stereochemistry can be applied. In reactions where BTAM acts as a base to deprotonate a chiral substrate, the stereochemical integrity of the resulting carbanion and its subsequent reaction will depend on its stability and the reaction conditions. For instance, in the methanolysis of l-menthyl esters catalyzed by methoxide ions, the reaction is understood to proceed via a B(_Ac)2 mechanism. acs.org

In the context of C-F bond activation in benzylic fluorides, the stereochemical outcome is highly dependent on the nature of the nucleophile and the hydrogen-bond-donating activator. Strong nucleophiles tend to favor an S(_N)2-like mechanism with inversion of configuration, while poorer nucleophiles can lead to a more dissociative S(_N)1-type pathway. Although not directly involving BTAM, these studies provide a framework for predicting how a strong nucleophile like methoxide from BTAM might behave in similar systems. The bulky benzyltrimethylammonium cation could potentially influence the approach of the nucleophile, leading to enhanced diastereoselectivity in certain cases.

Influence of Inductive and Steric Effects on Reactivity

The inductive effect of the benzyl (B1604629) group in the BTAM cation can influence the reactivity of the methoxide anion. While the primary role of the cation is often considered to be that of a phase-transfer catalyst or to provide a specific salt effect, its electronic properties can subtly modulate the nucleophilicity of the methoxide.

Steric effects, arising from the bulkiness of the benzyltrimethylammonium cation, can play a a significant role in the selectivity of BTAM-mediated reactions. In reactions with substrates possessing multiple reaction sites, the steric hindrance imposed by the large cation can direct the methoxide attack to the less sterically encumbered position. This can be a valuable tool for achieving regioselectivity in organic synthesis. The evaluation of steric effects on reactivity often involves comparing the reaction rates of a series of substrates with varying steric bulk. acs.org

While specific Hammett or Taft analyses for BTAM-mediated reactions were not found in the search results, the principles of these analyses are directly applicable. A Hammett plot, for instance, could be constructed by measuring the rates of reaction of BTAM with a series of substituted aromatic substrates. The sign and magnitude of the reaction constant (ρ) would provide insight into the electronic demands of the transition state. A positive ρ value would indicate that the reaction is favored by electron-withdrawing groups, which is typical for nucleophilic aromatic substitution.

Advanced Analytical Characterization in Mechanistic Studies of Benzyltrimethylammonium Methoxide

Spectroscopic Techniques for Elucidating Reaction Intermediates

Spectroscopic techniques are paramount in the study of reaction mechanisms, as they provide structural and electronic information about molecules. By monitoring changes in spectra over the course of a reaction, chemists can infer the formation and consumption of intermediates, even those that are short-lived.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful and commonly employed techniques for the structural elucidation of organic compounds, including reaction intermediates.

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. In the context of reactions involving benzyltrimethylammonium (B79724) methoxide (B1231860), IR spectroscopy can be used to monitor the disappearance of reactant functional groups and the appearance of product functional groups. For instance, in a base-catalyzed condensation reaction, the disappearance of a carbonyl stretch and the appearance of a C=C bond vibration can be tracked. Cryogenic IR spectroscopy, in particular, can be employed to trap and characterize highly reactive intermediates at low temperatures. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure and chemical environment of atomic nuclei, most commonly hydrogen (¹H NMR) and carbon-13 (¹³C NMR). Chemical shifts, coupling constants, and signal integrations in an NMR spectrum allow for the precise determination of molecular structure. st-andrews.ac.uk In mechanistic studies, NMR can be used to follow the kinetics of a reaction by monitoring the change in concentration of reactants and products over time. researchgate.net For reactions catalyzed by benzyltrimethylammonium methoxide, changes in the chemical shifts of protons and carbons adjacent to the reaction center can provide evidence for the formation of specific intermediates. For example, the formation of an enolate intermediate would result in characteristic upfield shifts for the alpha-protons and carbons in the ¹H and ¹³C NMR spectra, respectively.

Below is a table illustrating hypothetical ¹H NMR chemical shift changes that might be observed during a reaction involving this compound, leading to the formation of an intermediate.

| Proton | Reactant Chemical Shift (ppm) | Intermediate Chemical Shift (ppm) |

| Benzylic CH₂ | 4.5 | 4.3 |

| N-Methyl (CH₃)₃ | 3.1 | 3.0 |

| Aromatic C-H | 7.2 - 7.5 | 7.1 - 7.4 |

| α-Proton to Carbonyl | 2.2 | 4.5 (for enolate) |

This table presents illustrative data based on general principles of NMR spectroscopy.

Similarly, a ¹³C NMR data table could show shifts indicative of intermediate formation.

| Carbon | Reactant Chemical Shift (ppm) | Intermediate Chemical Shift (ppm) |

| Benzylic CH₂ | 68 | 66 |

| N-Methyl (CH₃)₃ | 52 | 51 |

| Aromatic C₁ | 135 | 134 |

| Carbonyl C=O | 205 | - |

| Enolate C=C | - | 155 (C-O), 90 (α-C) |

This table presents illustrative data based on general principles of NMR spectroscopy. chemicalbook.com

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. nih.govmiamioh.edu While many reactions involving this compound proceed through ionic intermediates, the possibility of single-electron transfer (SET) pathways leading to radical intermediates cannot always be discounted, particularly under certain reaction conditions.

ESR spectroscopy is highly sensitive and can provide detailed information about the electronic structure and environment of a radical species. The g-factor, hyperfine coupling constants, and line shape of an ESR spectrum are all characteristic parameters that can help in the identification of a specific radical. In cases where radical intermediates are suspected in reactions involving this compound, ESR would be the definitive technique for their detection and characterization. researchgate.net For example, if a reaction were to proceed via a radical mechanism, ESR could potentially detect the organic radical fragments formed during the process.

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used for the identification of unknown compounds, the quantification of known materials, and the elucidation of molecular structure. In the context of mechanistic studies, mass spectrometry can be used to monitor the progress of a reaction by identifying the reactants, products, and any stable intermediates.

Online mass spectrometry techniques allow for the direct analysis of a chemical reaction in real-time. libretexts.org This provides valuable kinetic data and can help in the identification of transient species. The fragmentation patterns observed in a mass spectrum can also provide crucial structural information. By analyzing the fragments produced from the ionization of a molecule, it is often possible to deduce its original structure.

For example, in a reaction where this compound is used, the mass spectrum of a product could be analyzed to confirm its structure. The molecular ion peak would confirm the molecular weight, and the fragmentation pattern would provide evidence for the presence of specific structural motifs.

Below is a table of potential mass spectrometry fragments for a hypothetical product formed in a reaction involving this compound.

| m/z Value | Identity of Fragment |

| 181 | [C₁₁H₁₉NO]⁺ (Molecular Ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 58 | [C₃H₈N]⁺ (Trimethylaminium fragment) |

This table illustrates potential fragmentation patterns based on the principles of mass spectrometry.

By combining the data from these advanced analytical techniques, a detailed picture of the reaction mechanism can be constructed, providing fundamental insights into the chemical reactivity of this compound.

Computational Chemistry and Theoretical Studies on Benzyltrimethylammonium Methoxide

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are instrumental in predicting the geometry and electronic properties of Benzyltrimethylammonium (B79724) methoxide (B1231860).

Theoretical studies using DFT, for instance with the B3LYP functional and a 6-31G(d) basis set, can be employed to determine the optimized molecular geometry of the benzyltrimethylammonium cation and its interaction with the methoxide anion. These calculations typically reveal the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the ion pair.

Key structural parameters obtained from such calculations would include the C-N bond lengths within the quaternary ammonium (B1175870) headgroup, the C-C bond lengths of the benzyl (B1604629) ring, and the orientation of the methoxide anion relative to the cation. Electronic properties such as the distribution of atomic charges can also be determined. In the benzyltrimethylammonium cation, the positive charge is not solely localized on the nitrogen atom but is distributed among the adjacent carbon and hydrogen atoms. The methoxide anion, conversely, has a high negative charge density on the oxygen atom.

A natural bond orbital (NBO) analysis can further elucidate the electronic structure, providing insights into intramolecular and intermolecular charge transfer interactions. For Benzyltrimethylammonium methoxide, this would likely show significant ionic character in the interaction between the cation and the methoxide anion.

Table 1: Calculated Structural Parameters of Benzyltrimethylammonium Cation from DFT

| Parameter | Bond Length (Å) | Bond Angle (°) |

| N-C (methyl) | 1.50 | |

| N-C (benzyl) | 1.52 | |

| C-N-C (methyl-methyl) | 108.5 | |

| C-N-C (methyl-benzyl) | 110.5 | |

| C-C (aromatic) | 1.39 |

Note: The data in this table is representative of typical DFT calculations for similar quaternary ammonium cations and is intended for illustrative purposes.

Molecular Dynamics Simulations for Intermolecular Interactions and Reaction Pathways

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. For this compound, MD simulations can provide detailed insights into the intermolecular interactions in solution and help to elucidate potential reaction pathways.

In a simulated environment, such as in a methanol (B129727) or tetrahydrofuran solvent box, MD simulations can track the trajectories of the benzyltrimethylammonium cations and methoxide anions. This allows for the analysis of the radial distribution functions between different atomic species, revealing the structure of the solvation shells around the ions. For instance, simulations of benzyltrimethylammonium trifluoromethanesulfonate have shown strong cation-anion and cation-cation interactions. nih.gov Similarly, for this compound, it would be expected that the methoxide anion would be closely associated with the positively charged headgroup of the cation.

MD simulations can also be used to explore the initial stages of chemical reactions. By observing the interactions between the methoxide anion and the benzyltrimethylammonium cation at reactive sites, potential reaction pathways can be identified. For example, the approach of the methoxide anion towards the methyl groups or the benzylic carbon of the cation can be monitored to understand the steric and electronic factors that may lead to a reaction.

Table 2: Intermolecular Interaction Energies from Molecular Dynamics Simulations

| Interaction Pair | Average Interaction Energy (kcal/mol) |

| Benzyltrimethylammonium - Methoxide | -85.2 |

| Benzyltrimethylammonium - Methanol (solvent) | -25.7 |

| Methoxide - Methanol (solvent) | -18.9 |

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from MD simulations.

Quantum Mechanical Studies of Reaction Transition States and Energy Profiles

Quantum mechanical (QM) calculations are essential for studying the details of chemical reactions, including the structures of transition states and the corresponding energy barriers. For reactions involving this compound, QM methods can be used to map out the potential energy surface for proposed reaction mechanisms.

A likely reaction pathway for the decomposition of this compound is an SN2 reaction where the methoxide anion acts as a nucleophile. Two possible sites of attack on the benzyltrimethylammonium cation are the methyl carbons and the benzylic carbon. QM calculations can be used to model the transition state for both of these potential reactions.

For the attack at a methyl carbon, the reaction would be: CH₃O⁻ + C₆H₅CH₂N(CH₃)₃⁺ → CH₃OCH₃ + C₆H₅CH₂N(CH₃)₂

For the attack at the benzylic carbon, the reaction would be: CH₃O⁻ + C₆H₅CH₂N(CH₃)₃⁺ → C₆H₅CH₂OCH₃ + N(CH₃)₃

By calculating the energy of the reactants, the transition state, and the products, a reaction energy profile can be constructed. The height of the energy barrier (activation energy) determines the rate of the reaction. It is generally expected that the attack at the less sterically hindered methyl group would have a lower activation energy than the attack at the benzylic carbon.

Table 3: Calculated Activation Energies for SN2 Reactions of this compound

| Reaction | Activation Energy (kcal/mol) |

| Attack at Methyl Carbon | 22.5 |

| Attack at Benzylic Carbon | 28.1 |

Note: The data in this table is illustrative and based on typical values for SN2 reactions of quaternary ammonium salts.

Prediction of Reactivity and Selectivity based on Electronic Descriptors (HOMO-LUMO Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key electronic descriptors that can be used to predict the reactivity and selectivity of a chemical species. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is an indicator of the chemical stability of a molecule.

For an ionic compound like this compound, the HOMO is typically localized on the anion (methoxide), while the LUMO is localized on the cation (benzyltrimethylammonium). A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

The location of the LUMO on the benzyltrimethylammonium cation can provide insights into the selectivity of a nucleophilic attack. The regions of the cation with the highest LUMO density are the most electrophilic and therefore the most likely sites for a nucleophile, like the methoxide anion, to attack. DFT calculations would likely show that the LUMO is distributed over the nitrogen atom and the adjacent carbon atoms of the methyl and benzyl groups. A more detailed analysis of the LUMO's lobes can help to rationalize the preference for attack at either the methyl or benzylic positions.

Table 4: Frontier Orbital Energies and HOMO-LUMO Gap

| Molecular Orbital | Energy (eV) |

| HOMO (localized on methoxide) | -2.5 |

| LUMO (localized on benzyltrimethylammonium) | 4.5 |

| HOMO-LUMO Gap | 7.0 |

Note: The data in this table is representative and intended to illustrate the concept of using electronic descriptors to predict reactivity.

Chemical Stability and Degradation Pathways of Benzyltrimethylammonium Methoxide

Hydrolytic Stability of Quaternary Ammonium (B1175870) Methoxide (B1231860) Salts

Quaternary ammonium salts, including benzyltrimethylammonium (B79724) methoxide, can be susceptible to degradation in the presence of water. The commercial availability of benzyltrimethylammonium hydroxide (B78521) as an aqueous solution suggests a degree of stability in water, though degradation can still occur. wikipedia.org The presence of water has a significant effect on the alkaline stability of quaternary ammonium cations. As the amount of water solvating the hydroxide ion decreases, the degradation of the cation occurs more rapidly. acs.org This is attributed to the increased nucleophilicity and basicity of the less-solvated hydroxide ions. acs.org

For benzyltrimethylammonium (BTMA) cations, studies on the hydroxide form (Triton B) indicate that commercial samples often have a fish-like odor, which is likely due to the presence of trimethylamine (B31210) resulting from hydrolysis. wikipedia.org The degradation of BTMA is significantly faster in the absence of water. For instance, at room temperature, trimethylbenzylammonium (TMBA) shows 50% degradation after 100 hours without water, while with four water molecules per hydroxide ion, only 15% degradation is observed after 700 hours. acs.org

The hydrolysis of quaternary ammonium salts can be influenced by pH. For some polymeric quaternary ammonium compounds, the rate of hydrolysis increases with both temperature and pH. nih.gov While specific data on the hydrolytic stability of benzyltrimethylammonium methoxide is not abundant, the behavior of the corresponding hydroxide and other quaternary ammonium salts provides valuable insight into its expected stability in aqueous environments. The methoxide anion is a strong base, and in the presence of water, it will readily form methanol (B129727) and hydroxide, leading to a system where the hydrolytic degradation pathways are similar to those of the hydroxide salt.

Thermal Degradation Mechanisms of Benzyltrimethylammonium Moieties

The thermal stability of benzyltrimethylammonium compounds is a critical consideration, especially at elevated temperatures. The primary degradation pathway is the Hofmann elimination, but other processes can also occur. researchgate.netscispace.com

The Hofmann elimination is a well-established degradation reaction for quaternary ammonium salts, leading to the formation of an alkene and a tertiary amine. wikipedia.orglibretexts.orgmasterorganicchemistry.com This E2-like elimination reaction is typically initiated by heating the quaternary ammonium hydroxide salt. libretexts.orglibretexts.org A key characteristic of the Hofmann elimination is that it generally follows the "Hofmann rule," which predicts the formation of the least substituted (and least stable) alkene as the major product. wikipedia.orglibretexts.orgbyjus.com This regioselectivity is attributed to the steric bulk of the large trimethylamine leaving group, which makes the abstraction of a proton from the less sterically hindered position more favorable. wikipedia.orgmasterorganicchemistry.com

In the case of the benzyltrimethylammonium cation, the potential for Hofmann elimination exists. However, since the benzyl (B1604629) group lacks β-hydrogens, the elimination would have to occur from one of the methyl groups, which is not a standard Hofmann elimination pathway leading to an alkene. The more likely thermal degradation pathway involving the benzyl group is nucleophilic substitution.

A competing degradation mechanism for quaternary ammonium salts is nucleophilic substitution (SN2). acs.orgscispace.com In this process, the anion attacks one of the carbon atoms attached to the nitrogen, displacing the tertiary amine. For the benzyltrimethylammonium cation, this would involve the methoxide ion attacking either a methyl group or the benzylic carbon. The degradation of trimethylbenzylammonium (TMBA) in the absence of water has been shown to follow an SN2 mechanism. acs.org

Radical-induced degradation is another possible pathway, especially in the presence of radical initiators or under conditions that can generate radicals. nih.gov Both oxidizing and reducing radicals can contribute to the degradation of quaternary ammonium compounds. nih.gov The electrophilicity of the quaternary ammonium cation can influence its stability, with electron-withdrawing groups potentially facilitating nucleophilic attack. nih.gov